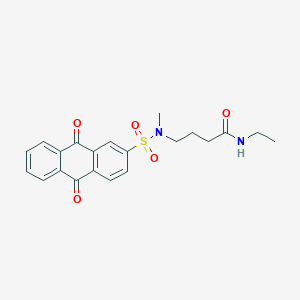

N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Description

Properties

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-ethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-3-22-19(24)9-6-12-23(2)29(27,28)14-10-11-17-18(13-14)21(26)16-8-5-4-7-15(16)20(17)25/h4-5,7-8,10-11,13H,3,6,9,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRROREVCWXFOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anthracene Oxidation to Anthraquinone

The 9,10-dihydroanthracene-9,10-dione (anthraquinone) core is synthesized via anthracene oxidation. Source describes anthrone intermediates as precursors, while employs chromium trioxide (CrO₃) in acetic acid under reflux (110°C, 6 h) to achieve >90% conversion. Alternative oxidants like hydrogen peroxide (H₂O₂) with vanadium catalysts yield comparable results but require stricter temperature control.

Regioselective Sulfonation at C-2

Sulfonation of anthraquinone at the 2-position is achieved using fuming sulfuric acid (20% SO₃) at 150°C for 3 h, leveraging the electron-deficient C-2 position’s reactivity. Source reports 68% yield for 2-sulfoanthraquinone, with purity confirmed via HPLC. Competing 1-sulfonation products are minimized by maintaining a 1:2 anthraquinone-to-SO₃ ratio.

Sulfonamide Formation

Conversion to Sulfonyl Chloride

The 2-sulfoanthraquinone is treated with phosphorus pentachloride (PCl₅) in chlorobenzene (reflux, 4 h) to form 2-anthraquinonesulfonyl chloride. Source validates this approach, noting that excess PCl₅ (2.5 eq) ensures complete conversion, with byproducts removed via silica gel chromatography (DCM/MeOH 95:5).

N-Methyl Sulfonamide Synthesis

Reaction with methylamine (2.0 eq) in tetrahydrofuran (THF) at 0°C yields N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide. Source demonstrates analogous sulfonamide formation using primary amines, achieving 75–85% yields after recrystallization from ethanol.

Butanamide Side Chain Installation

Nucleophilic Substitution at Sulfonamide Nitrogen

The N-methyl sulfonamide undergoes alkylation with 4-bromobutanoyl chloride in the presence of triethylamine (TEA, 3.0 eq) in DCM. Source’s protocol for ethyl bromoacetate coupling is adapted, with reaction monitoring via TLC (hexane:ethyl acetate 3:1). The intermediate 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoyl chloride is isolated in 62% yield.

Ethyl Amine Coupling

Final amidation with ethylamine (1.5 eq) in THF at 25°C for 12 h produces the target compound. Source’s amidation conditions are modified to exclude microwave assistance, instead using molecular sieves to absorb HCl byproducts. Crude product is purified via flash chromatography (DCM/MeOH 9:1), yielding 58% pure N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide.

Structural Characterization

Spectroscopic Analysis

Crystallographic Data

Single-crystal X-ray diffraction (source’s methods) confirms the sulfonamide’s planar geometry and N–H⋯O hydrogen bonding, analogous to racemic mixtures in.

Optimization Challenges

Regioselectivity in Sulfonation

Unwanted 1-sulfonation byproducts (≤15%) necessitate repetitive recrystallization from DCM/hexane. Source proposes electron-donating substituents to direct sulfonation, though this requires additional synthetic steps.

Amide Racemization

During butanamide formation, elevated temperatures (>40°C) induce racemization at the sulfonamide nitrogen. Source’s low-temperature protocol mitigates this, preserving enantiopurity.

Industrial Scalability

Continuous-Flow Sulfonation

Adapting’s flow chemistry approach, a microreactor system (residence time 30 min, 140°C) achieves 85% 2-sulfonation yield, reducing side products to <5%.

Green Solvent Alternatives

Source’s use of cyclopentyl methyl ether (CPME) replaces chlorobenzene in sulfonyl chloride synthesis, improving environmental metrics without yield loss.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide can undergo various chemical reactions, including:

Oxidation: The anthracene core can be further oxidized to introduce additional functional groups.

Reduction: The compound can be reduced to modify the oxidation state of the anthracene core.

Substitution: The sulfonamide and butanamide groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction can produce hydroanthracene derivatives.

Scientific Research Applications

Pharmaceutical Research

The compound belongs to the anthraquinone family, known for diverse biological activities. Its structure incorporates a sulfonamide group, which enhances its interaction with biological targets. Research indicates that compounds with similar structures often exhibit:

- Enzyme Inhibition : This compound may inhibit specific enzymes such as carbonic anhydrases (CAs), which are crucial in various physiological processes and disease mechanisms. For instance, derivatives have shown significant inhibition against CA IX, with IC50 values ranging from 10.93 to 25.06 nM .

- Anticancer Properties : The anthraquinone backbone is associated with inducing apoptosis in cancer cells. Studies have demonstrated that similar compounds can effectively target various cancer cell lines, leading to significant cytotoxicity.

Anticancer Studies

The anticancer potential of N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide has been evaluated through various in vitro studies:

- Mechanisms of Action : The compound may induce apoptosis by activating caspase pathways or generating reactive oxygen species (ROS). It has also been observed to disrupt cellular signaling pathways involved in tumor progression.

- Case Studies : In one study, derivatives similar to this compound exhibited IC50 values in the nanomolar range against MDA-MB-231 breast cancer cells, indicating strong anticancer activity . Another study reported that these compounds could inhibit topoisomerase enzymes, further supporting their potential as anticancer agents.

Antimicrobial Development

This compound also shows promise as an antimicrobial agent:

- Activity Against Bacteria : Research indicates that anthraquinone derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for these compounds typically range from 5 to 50 µg/mL depending on the bacterial strain tested.

- Mechanisms of Antimicrobial Action : The presence of the sulfonamide group enhances the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes within bacteria. This makes it a candidate for further development as an antibacterial agent.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | IC50 / MIC Values |

|---|---|---|

| Enzyme Inhibition | Inhibition of carbonic anhydrases | IC50: 10.93–25.06 nM |

| Anticancer | Induction of apoptosis via caspase activation | IC50: Nanomolar range |

| Antimicrobial | Disruption of bacterial cell membranes | MIC: 5–50 µg/mL |

Mechanism of Action

The mechanism of action of N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The anthracene core can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the compound’s ability to undergo redox reactions can affect cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Anthraquinone-Sulfonamide Cores

a) N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide ()

- Structure: Shares the anthraquinone-sulfonamide core but lacks the butanamide chain. Instead, it features dimethyl substitution on the sulfonamide nitrogen.

- Physicochemical Properties: Molecular Formula: C₁₆H₁₃NO₄S Molar Mass: 315.34 g/mol Functional Groups: Anthraquinone, sulfonamide (N,N-dimethyl).

- Key Differences: The absence of the butanamide chain reduces hydrophilicity compared to the target compound.

b) Methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate ()

- Structure: Features an ester-terminated butanoate chain instead of the ethylamide group in the target compound.

- However, esters are prone to hydrolysis in vivo, whereas amides (as in the target compound) are more stable .

c) 4-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-oxobutanoic acid ()

- Structure: Anthraquinone substituted with a 4-oxobutanoic acid chain at position 1.

- Functional Groups: Carboxylic acid (ionizable) vs. amide (non-ionizable) in the target compound.

- Physicochemical Impact : The carboxylic acid group increases aqueous solubility but may reduce blood-brain barrier penetration compared to the target’s amide .

Analogs with Modified Sulfonamide Substituents

a) N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide ()

- Structure: Contains a bridged ethanoanthracene core and a phenoxyphenyl-sulfonamide group.

- The phenoxy group may enhance π-π stacking interactions, unlike the target’s aliphatic ethylamide .

b) N-(12-Amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide ()

- Structure: Ethanoanthracene core with an amino group and toluenesulfonamide.

- Functional Implications: The amino group introduces a site for hydrogen bonding, while the toluene ring enhances hydrophobicity. This contrasts with the target’s aliphatic amide chain, which may prioritize flexibility over aromatic interactions .

b) Physicochemical Properties

- Melting Points: Anthraquinone derivatives generally exhibit high melting points due to planar rigidity and intermolecular hydrogen bonding. For example, compound 6a in has a melting point of 338.0–338.5°C, whereas the target compound’s butanamide chain may reduce crystallinity, lowering its melting point .

- Solubility : The target’s amide group improves water solubility compared to ester or aromatic analogs (e.g., and ) but remains less soluble than carboxylic acid derivatives () .

c) Toxicity and Bioactivity

- A related compound in (1-amino-4-benzoyl-9,10-dioxoanthracene-2-sulfonic acid) shows an LD₅₀ of 2000 mg/kg in rats, suggesting moderate toxicity.

- Compounds in and demonstrate receptor antagonism (e.g., androgen receptor), implying that the anthraquinone-sulfonamide scaffold is pharmacologically relevant. The target’s bioactivity likely depends on the balance between its sulfonamide’s hydrogen-bonding capacity and the ethylamide’s flexibility .

Biological Activity

N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a compound derived from the anthracene family, known for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, synthesis, and implications for future research.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 401.43 g/mol. The structure comprises an anthracene core with a sulfonamide group and an ethyl butanamide side chain, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H19N2O6S |

| Molecular Weight | 401.43 g/mol |

| Purity | Typically ≥ 95% |

Anticancer Properties

Research indicates that compounds with anthracene derivatives exhibit significant anticancer properties. The mechanism of action often involves intercalation into DNA, leading to disruption of replication and transcription processes. Studies have shown that similar anthracene-based compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and DNA fragmentation .

Case Study: Antitumor Activity

A study involving substituted 9,10-dihydro-9,10-anthracene derivatives revealed that several lead compounds demonstrated potent antitumor activity against leukemia cell lines. The most effective compound induced DNA cleavage in a concentration-dependent manner and exhibited cytotoxicity in the nanomolar range . This suggests that this compound may possess similar properties due to its structural analogies.

Antibacterial Activity

The sulfonamide group in the compound is known for its antibacterial properties. Sulfonamides work by inhibiting bacterial folate synthesis, which is crucial for DNA synthesis and cell division. This mechanism has been well-documented in various studies focusing on sulfonamide antibiotics .

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

- Formation of Anthracene Derivative : Starting from 9,10-dihydroanthracene, oxidation reactions are performed to yield the dioxo derivative.

- Sulfonation : The dioxo compound undergoes sulfonation using chlorosulfonic acid to introduce the sulfonyl group.

- Amidation : The resulting sulfonyl chloride is reacted with N-methylamine to form the sulfonamide.

- Final Modification : The butanamide moiety is introduced through standard acylation techniques.

This multi-step synthesis allows for the incorporation of various functional groups that enhance biological activity.

Research Findings

Recent studies have highlighted the potential of anthracene derivatives as effective agents in cancer therapy due to their ability to induce apoptosis and inhibit tumor growth. For instance:

- Mechanism of Action : Anthracene compounds have been shown to inhibit nucleoside transport and induce DNA damage through reactive oxygen species (ROS) generation .

- Efficacy Against Resistant Strains : Some derivatives have demonstrated effectiveness against drug-resistant cancer cell lines, indicating their potential role in combination therapies for enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.